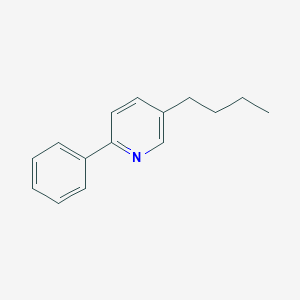

5-Butyl-2-phenylpyridine

Beschreibung

Context of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in chemistry. targetmol.com Its derivatives are ubiquitous, appearing in vital natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. mdpi.com The adaptability of the pyridine ring, which can be readily functionalized, has made it a privileged scaffold in numerous areas of advanced chemical research. mdpi.com

In medicinal chemistry, pyridine derivatives are integral to the design and synthesis of new therapeutic agents. mdpi.com The nitrogen atom in the ring can improve properties like water solubility and bioavailability for less soluble compounds. mdpi.com Consequently, the pyridine motif is found in a wide range of pharmaceuticals with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. mdpi.comwikipedia.org

Beyond medicine, pyridine derivatives are crucial in materials science and catalysis. They serve as important ligands for organometallic compounds used in asymmetric catalysis and are foundational to the development of functional nanomaterials. mdpi.com Their unique electronic and physical properties are harnessed in applications ranging from agrochemicals, such as herbicides and insecticides, to industrial dyes. mdpi.com The continuous exploration of new synthetic methodologies for pyridine derivatives underscores their enduring importance in contemporary chemical research. mdpi.com

Table 1: Examples of Bioactive Molecules Containing a Pyridine Scaffold This table is interactive. You can sort and filter the data.

| Compound Name | Area of Application | Reference |

|---|---|---|

| Nicotinamide | Vitamin (Pellagra Treatment) | wikipedia.org |

| Isoniazid | Antitubercular Agent | wikipedia.org |

| Piroxicam | Anti-inflammatory Drug | wikipedia.org |

| Chlorantraniliprole | Insecticide | mdpi.com |

Significance of Substituted Phenylpyridines in Contemporary Chemistry

Within the broad family of pyridine derivatives, substituted phenylpyridines represent a class of compounds with significant research interest. 2-Phenylpyridine (B120327), the parent structure of the compound of interest, is a colorless viscous liquid that serves as a critical building block in organic synthesis. wikipedia.org The combination of two distinct aromatic systems—the electron-deficient pyridine ring and the electron-rich phenyl ring—imparts unique chemical and photophysical properties.

One of the most prominent applications of phenylpyridine derivatives is in the field of materials science, particularly for organic light-emitting diodes (OLEDs). wikipedia.org Metal complexes, especially of iridium and platinum, featuring cyclometalated 2-phenylpyridine ligands are highly fluorescent and are key components in the development of efficient phosphorescent OLEDs. wikipedia.org

In the realm of catalysis, phenylpyridines act as ligands in transition-metal-catalyzed reactions. The substitution pattern on both the pyridine and phenyl rings plays a critical role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. nih.gov Furthermore, substituted 2-phenylpyridine structures are frequently investigated in the agrochemical industry for the development of new herbicides, fungicides, and insecticides, with research showing that different substitution patterns can lead to high biological activity. mdpi.com

Table 2: Physicochemical Properties of 2-Phenylpyridine (Parent Compound) This table is interactive. You can sort and filter the data.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉N | wikipedia.orgsigmaaldrich.com |

| Molar Mass | 155.20 g·mol⁻¹ | wikipedia.orgsigmaaldrich.com |

| Appearance | Colorless oil / liquid | wikipedia.orgsigmaaldrich.com |

| Density | ~1.09 g/cm³ (at 20-25 °C) | wikipedia.orgsigmaaldrich.com |

| Boiling Point | 268–270 °C | wikipedia.org |

Scope of Research on 5-Butyl-2-phenylpyridine

The scope of dedicated, publicly accessible research focused exclusively on this compound is currently limited. Unlike its parent compound, 2-phenylpyridine, or more common analogues like 5-methyl-2-phenylpyridine, this specific isomer does not feature prominently in peer-reviewed literature as a primary subject of investigation. targetmol.comrsc.org

Its primary role appears to be as a synthetic intermediate or a component within larger chemical libraries designed for high-throughput screening in drug discovery or agrochemical research. The interest in related structures, such as various 2-phenylpyridine derivatives for insecticides and the documentation of isomers like 5-(tert-Butyl)-2-phenylpyridine in chemical databases and patents, suggests that alkyl-substituted phenylpyridines are a relevant area of chemical exploration. mdpi.comnih.gov The butyl group at the 5-position would be expected to increase the lipophilicity of the molecule compared to its methyl analogue, a modification that can significantly impact biological activity and physical properties.

However, the absence of detailed synthetic reports, characterization data, or application-focused studies in prominent scientific databases indicates that this compound remains a sparsely explored molecule. Further research would be necessary to fully characterize its properties and potential applications. Due to the scarcity of experimental data for this compound, the following table presents computed properties for its isomer, 5-(tert-Butyl)-2-phenylpyridine, for comparative reference.

Table 3: Computed Properties for 5-(tert-Butyl)-2-phenylpyridine (Isomer) This table is interactive. You can sort and filter the data.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₇N | nih.gov |

| Molecular Weight | 211.30 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 4.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-butyl-2-phenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-3-7-13-10-11-15(16-12-13)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAVSAOASSCFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Butyl 2 Phenylpyridine Frameworks

C-H Activation Reactions and Functionalization of 5-Butyl-2-phenylpyridine Frameworks

Transition metal-catalyzed C-H activation has become a powerful strategy for molecular synthesis, prized for its atom economy and efficiency. rsc.orgresearchgate.net In this context, the 2-phenylpyridine (B120327) core, and by extension its 5-butyl derivative, is an exemplary substrate. rsc.org The pyridine (B92270) nitrogen atom acts as a potent directing group, guiding a transition metal catalyst to a specific C-H bond, thereby increasing the effective concentration of the catalyst at the target site and ensuring high regioselectivity. rsc.org This approach facilitates the formation of a stable five- or six-membered metallacycle intermediate, which is a cornerstone of directed C-H activation. researchgate.netrsc.org

Directed ortho-metalation (DoM) is a key strategy in which a directing metalation group (DMG) interacts with an organometallic reagent, typically an organolithium compound, to facilitate deprotonation exclusively at the ortho position. wikipedia.org In the this compound framework, the pyridine nitrogen atom serves as an excellent DMG. rsc.org This Lewis basic nitrogen atom coordinates to a Lewis acidic metal center, such as palladium(II) or rhodium(I), positioning the metal in close proximity to the ortho C-H bonds of the phenyl ring. rsc.orgnih.govbaranlab.org

This proximity induces a C-H activation event, often described as cyclometalation, to form a highly stable five-membered metallacycle. researchgate.netnih.gov This intermediate, a cyclopalladated or cyclorhodated species, is far more reactive than the parent C-H bond and serves as the central hub for subsequent functionalization reactions. nih.gov The formation of this five-membered ring is generally favored both kinetically and thermodynamically over other possibilities. researchgate.net The resulting metallacycles are key intermediates that can undergo further reactions with various coupling partners to introduce new functional groups. researchgate.net This directed approach overcomes the dual challenges of C-H bond inertness and the need for site selectivity in molecules with multiple C-H bonds. nih.gov

The general mechanism for ligand-directed C-H activation often begins with the formation of a cyclopalladated intermediate. nih.gov This intermediate can then proceed through different catalytic pathways. One common pathway involves a Pd(II)/Pd(0) cycle where the functionalization occurs via reductive elimination. nih.gov Another pathway involves the oxidation of the palladacycle to a Pd(IV) species, followed by C-C or C-heteroatom bond-forming reductive elimination to release the final product and regenerate the Pd(II) catalyst. nih.gov

The ortho-position of the 2-phenylpyridine core can be selectively functionalized through palladium-catalyzed reactions. rsc.org These transformations leverage the directing ability of the pyridine nitrogen to achieve high regioselectivity. rsc.org

Methylation: Palladium-catalyzed methylation of the C-H bond at the ortho-position of 2-phenylpyridine has been achieved using peroxides, such as di-tert-butyl peroxide, as the methylating agent. researchgate.netnih.gov The mechanism of this reaction has been studied in detail, revealing a complex interplay of radical and non-radical pathways. researchgate.netnih.gov The process involves several key steps: C-H bond activation to form a palladacycle, cleavage of the peroxide O-O bond, C-C bond activation within the peroxide, and finally, reductive elimination to form the C-C bond between the methyl group and the aryl carbon. researchgate.netnih.gov A favored pathway involves a combination of a radical process to generate a palladium-methyl intermediate, followed by a non-radical reductive elimination step. researchgate.netnih.gov

Acylation: Direct ortho-acylation of the 2-phenylpyridine framework is another valuable transformation. rsc.org For instance, a palladium-catalyzed method utilizes non-functionalized toluene (B28343) derivatives as the acylation reagent, with tert-butyl hydroperoxide (TBHP) as the oxidant, to produce 2-pyridyldiaryl ketones. rsc.org Another approach employs aldehydes for acylation, initiated by visible-light-driven hydrogen atom transfer, with palladium acetate (B1210297) as the catalyst and silver oxide as the optimal oxidant, achieving high product yields. nih.gov The proposed mechanism for some acylation reactions involves the formation of a five-membered cyclopalladated complex, which then reacts with an acyl radical. nih.gov This is followed by oxidation to a Pd(IV) intermediate and subsequent reductive elimination to yield the acylated product. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of 2-Phenylpyridine This table presents data for the parent 2-phenylpyridine system, which serves as a model for the reactivity of the this compound framework.

| Reaction Type | Catalyst | Reagent(s) | Oxidant | Yield | Reference |

|---|---|---|---|---|---|

| Methylation | PdCl2 | Di-tert-butyl peroxide | Di-tert-butyl peroxide | Not specified | researchgate.netnih.gov |

| Acylation | Pd(OAc)2 | Toluene derivative | TBHP | 74% | rsc.org |

| Acylation | Pd(OAc)2 | Aldehyde | Ag2O | 82% | nih.gov |

Beyond methylation and acylation, the 2-phenylpyridine framework can undergo a variety of alkylation and arylation reactions, significantly expanding its synthetic utility. rsc.orgnih.gov

Alkylation: Rhodium(I) complexes have been shown to catalyze the regioselective ortho-alkylation of 2-phenylpyridine with various terminal alkenes. rsc.org Depending on the reaction conditions, both mono- and di-alkylated products can be obtained. rsc.org Palladium catalysis has also been successfully employed for the C-H alkylation of 2-phenylpyridines using alkyl iodides. nih.govrsc.org The proposed mechanism for the palladium-catalyzed reaction starts with the formation of a palladacycle intermediate via pyridine-directed C-H cleavage. nih.gov This intermediate then reacts with the alkyl iodide, leading to the alkylated product and regeneration of the Pd(II) catalyst. nih.gov Silver salts like Ag₂CO₃ are often used as iodide scavengers in these reactions. nih.gov

Arylation: The introduction of aryl groups at the ortho-position has been extensively studied. rsc.org Palladium-catalyzed C-H arylation can be achieved with various coupling partners. Early methods used diaryliodonium salts as the aryl source with Pd(OAc)₂ as the catalyst. nih.gov Mechanistic studies suggest this reaction proceeds through the oxidation of a dimeric palladacycle to form a bimetallic high-oxidation-state palladium species. nih.gov More recent developments include electrochemical palladium-catalyzed ortho-arylation using arenediazonium salts under silver-free conditions. rsc.org In this system, a cyclopalladium species is generated and then reacts with an aryl radical formed at the cathode. rsc.org Additionally, heterogeneous palladium nanoparticle catalysts supported on materials like γ-Al₂O₃ have been developed for Suzuki-Miyaura type C-H arylation reactions, using arylboronic acids as the coupling partner. acs.org These heterogeneous systems offer advantages in selectivity and catalyst stability. acs.org

Table 2: Selected Alkylation and Arylation Reactions of 2-Phenylpyridine Systems This table presents data for the parent 2-phenylpyridine system, which serves as a model for the reactivity of the this compound framework.

| Reaction Type | Catalyst | Coupling Partner | Key Additive(s) | Product Type | Reference |

|---|---|---|---|---|---|

| Alkylation | Rhodium(I) complex | Terminal alkene | - | Ortho-alkylated | rsc.org |

| Alkylation | Palladium(II) | Alkyl iodide | Ag2CO3 | Mono- and di-alkylated | nih.gov |

| Arylation | Pd(OAc)2 | [Ph2I]BF4 | - | Ortho-phenylated | nih.gov |

| Arylation | Pd/γ-Al2O3 | Phenylboronic acid | BQ (oxidant) | Ortho-arylated | acs.org |

| Arylation | Palladium (electrochemical) | Arenediazonium salt | - | Ortho-arylated | rsc.org |

Coordination Chemistry and Metal Complex Formation of this compound

The 2-phenylpyridine ligand and its derivatives are fundamental in coordination chemistry, particularly for their ability to form highly stable cyclometalated complexes. wikipedia.org The this compound variant acts as a bidentate, monoanionic N^C-coordinating ligand, where the pyridine nitrogen and the ortho-carbon of the phenyl ring bind to a metal center. This coordination mode is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs), and in catalysis. wikipedia.org

The synthesis of the 2-phenylpyridine core is typically achieved through the reaction of phenyl lithium with pyridine. wikipedia.org This foundational structure can then be used to form complexes with a wide array of transition metals, including iridium(III), palladium(II), rhodium(I), nickel(II), and copper(II). rsc.orgnih.govwikipedia.orgnih.gov For example, the reaction of 2-phenylpyridine with iridium trichloride (B1173362) leads to a chloride-bridged dimeric complex, which is a precursor to highly phosphorescent tris(2-phenylpyridine)iridium(III), a key material in OLED technology. wikipedia.org

The this compound ligand is synthesized to be incorporated into transition metal complexes where its electronic and steric properties can be fine-tuned. mdpi.com It coordinates as a tridentate ligand in some systems or, more commonly, as a bidentate N^C ligand in cyclometalation reactions. researchgate.netnih.gov The synthesis of the final metal complex generally involves reacting the pre-formed ligand with a suitable metal salt, such as a metal chloride or acetate, in an appropriate solvent. wikipedia.orgmdpi.com The specific conditions—temperature, solvent, and reaction time—are optimized to achieve the desired coordination compound. mdpi.com

The chelation effect is the enhanced stability of a coordination complex containing a ligand that binds to the central metal ion at two or more points. In the case of this compound, the simultaneous coordination of the pyridine nitrogen and the ortho-carbon of the phenyl ring to a metal center forms a highly stable five-membered ring. researchgate.netnih.govnih.gov This process is known as cyclometalation.

This chelation is the driving force behind the directed C-H activation reactions discussed previously, providing a low-energy pathway for the selective functionalization of a specific C-H bond. researchgate.netrsc.org The resulting metallacycle is a rigid structure that can influence the geometry and reactivity of the entire complex. nih.govacs.org Studies have shown that the presence of such chelate rings significantly impacts the orientation and distances between the metal complex and other molecules in the solid state. researchgate.net Gas-phase experiments combined with density functional theory calculations on complexes of 2-phenylpyridine with nickel(II) chloride have demonstrated that the chelated structure is crucial for facilitating C-H bond activation, a process that is suppressed for isomers like 3- and 4-phenylpyridine (B135609) which cannot form the same chelate ring. nih.gov This powerful chelation effect is thus central to both the catalytic applications and the unique material properties of this compound metal complexes.

Oxidation Reactions of Phenylpyridine Derivatives

The chemical reactivity of the this compound framework under oxidative conditions is multifaceted, offering pathways to a variety of functionalized derivatives. Research into the oxidation of phenylpyridine skeletons, while not always specific to the 5-butyl derivative, provides significant insights into the potential transformations of this compound. The primary sites of oxidation are the pyridine nitrogen and the ortho C-H bonds of the phenyl ring, leading to products such as N-oxides and ortho-functionalized phenylpyridines.

The oxidation of the pyridine nitrogen atom in 2-phenylpyridine derivatives results in the formation of the corresponding N-oxide. synchem.de This transformation can be achieved using various oxidizing agents. For instance, a two-step protocol involving cycloaddition with N-methyl-1,2,4-triazoline-3,5-dione (MTAD) followed by epoxidation and cycloreversion has been successfully employed to synthesize 2-phenylpyridine N-oxides. nih.gov These N-oxides are valuable intermediates; for example, they can exist in equilibrium with their 1,4-oxazepine (B8637140) tautomers, which can be further functionalized. nih.gov

A significant area of investigation has been the oxidative functionalization of the C-H bonds of the phenylpyridine core, often catalyzed by transition metals. This approach allows for the direct introduction of new substituents, enhancing molecular complexity in an atom-economical manner.

Palladium-catalyzed reactions are prominent in the oxidative functionalization of 2-phenylpyridines. The electrochemical oxidation of palladium acetate or palladium perfluoroacetate in the presence of 2-phenylpyridine can promote catalytic ortho C-H substitution reactions. acs.org This method has been used for the introduction of perfluorocarboxylic acid-containing substituents. acs.org In other palladium-catalyzed systems, co-oxidants like copper(II) acetate and p-benzoquinone are crucial. thieme-connect.com These reagents facilitate the catalytic cycle, for instance, in the ortho-arylation of 2-phenylpyridines with potassium aryltrifluoroborates. thieme-connect.com A mechanistic study on the palladium-catalyzed methylation of 2-phenylpyridine using di-tert-butyl peroxide as the oxidant highlighted that the reaction can proceed through both radical and non-radical pathways, with C-H bond activation being a key step. rsc.org

Copper catalysis also plays a role in the oxidative C-H functionalization of 2-phenylpyridine. Copper(II) acetate, with oxygen as the terminal oxidant, can catalyze the amidation of 2-phenylpyridine with various nitrogen-containing reagents like sulfonamides and carboxamides. acs.org

Rhodium(III) catalysts have been employed for the oxidative coupling of 2-phenylpyridine derivatives with alkenes, such as styrene. acs.org These reactions, activated by a silver salt and using a copper carboxylate as the oxidant, proceed via a C-H activation mechanism to form new C-C bonds. acs.org

The following table summarizes key findings from research on the oxidation of the 2-phenylpyridine framework, which are considered applicable to this compound.

| Catalyst/Reagent | Oxidant | Substrate Scope | Reaction Type | Product | Reference |

| Palladium Acetate | Electrochemical | 2-Phenylpyridine | Ortho C-H Functionalization | ortho-Perfluorocarboxylated 2-phenylpyridine | acs.org |

| Copper(II) Acetate | Oxygen (O₂) | 2-Phenylpyridine | C-H Amidation | ortho-Amidated 2-phenylpyridine | acs.org |

| Palladium(II) Acetate | Copper(II) Acetate, p-Benzoquinone | 2-Phenylpyridine derivatives | Ortho C-H Arylation | ortho-Arylated 2-phenylpyridines | thieme-connect.com |

| [Cp*RhCl₂]₂/AgSbF₆ | Copper Carboxylate | 2-(4-fluorophenyl)pyridine, Styrene | Oxidative Coupling | Alkenylated 2-phenylpyridine | acs.org |

| N/A (Two-step) | MTAD, Mn-based oxidant | 2-Arylpyridines | N-Oxidation | 2-Arylpyridine N-oxides | nih.gov |

| Palladium Chloride | Di-tert-butyl peroxide | 2-Phenylpyridine | Ortho C-H Methylation | ortho-Methylated 2-phenylpyridine | rsc.org |

Advanced Spectroscopic and Computational Characterization of 5 Butyl 2 Phenylpyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-Butyl-2-phenylpyridine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Through one-dimensional (¹H and ¹³C) and multi-dimensional experiments, each atom's chemical environment and connectivity can be mapped.

While specific experimental spectra for this compound are not widely published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be formulated based on data from the parent compound, 2-phenylpyridine (B120327), and analogous substituted pyridines like 3-butylpyridine. guidechem.comchemicalbook.comchemicalbook.comchemicalbook.com The butyl group at the C5 position of the pyridine (B92270) ring acts as a weak electron-donating group, causing modest upfield shifts for the pyridine protons, particularly H4 and H6.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, as well as characteristic aliphatic signals for the n-butyl chain. The protons on the phenyl ring will appear as multiplets in the typical aromatic region. For the pyridine ring, three signals are expected, with their multiplicity and coupling constants revealing their relative positions. The butyl group will present four signals corresponding to the four distinct methylene (B1212753) and methyl groups.

¹³C NMR: The carbon spectrum will display 11 unique aromatic signals (5 from the phenyl ring and 6 from the pyridine ring, accounting for the substituted carbons) and 4 aliphatic signals from the butyl chain. The chemical shifts confirm the presence of the two distinct aromatic systems and the saturated alkyl substituent.

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analysis of 2-phenylpyridine and 3-butylpyridine. chemicalbook.comchemicalbook.comchemicalbook.com

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyridine | C2 | - | ~156.5 |

| Pyridine | C3 | ~7.65 (d) | ~120.0 |

| Pyridine | C4 | ~7.55 (dd) | ~136.0 |

| Pyridine | C5 | - | ~133.0 |

| Pyridine | C6 | ~8.50 (d) | ~149.0 |

| Phenyl | C1' | - | ~139.0 |

| Phenyl | C2'/C6' | ~7.95 (m) | ~126.8 |

| Phenyl | C3'/C5' | ~7.40 (m) | ~128.8 |

| Phenyl | C4' | ~7.45 (m) | ~129.0 |

| Butyl | -CH₂- | ~2.60 (t) | ~35.0 |

| Butyl | -CH₂- | ~1.60 (m) | ~33.5 |

| Butyl | -CH₂- | ~1.35 (m) | ~22.4 |

| Butyl | -CH₃ | ~0.93 (t) | ~13.9 |

To unambiguously assign these signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, strong cross-peaks would be observed between adjacent protons in the butyl chain (e.g., between the α-CH₂ and β-CH₂). It would also show correlations between adjacent aromatic protons, such as between H3 and H4 on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for linking different parts of the molecule. Key expected HMBC correlations for structural confirmation would include:

A cross-peak between the protons of the α-CH₂ of the butyl group and carbons C4, C5, and C6 of the pyridine ring.

Correlations from the ortho-protons (H2'/H6') of the phenyl ring to the pyridine carbon C2.

A correlation from the pyridine proton H6 to the phenyl carbon C1'.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₇N), the calculated exact mass is 211.1361 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 211. Due to the presence of an odd number of nitrogen atoms, this molecular weight is an odd number, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern is expected to be dominated by cleavages within the butyl side chain, as the phenylpyridine core is highly stable. Common fragmentation pathways would include:

Loss of a propyl radical (•C₃H₇): This involves a benzylic-type cleavage, resulting in a stable cation. This would produce a prominent peak at M-43 (m/z 168).

Loss of an ethyl radical (•C₂H₅): This would lead to a peak at M-29 (m/z 182).

Loss of a methyl radical (•CH₃): A peak at M-15 (m/z 196) may also be observed.

Electrospray ionization (ESI) mass spectrometry is particularly useful when analyzing metal complexes of this compound, where it can identify the mass of the entire complex cation. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis of Phenylpyridine Systems

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound would be characterized by absorptions from the aromatic rings and the aliphatic butyl group.

Expected IR Absorption Bands for this compound Based on data for 2-phenylpyridine and aliphatic hydrocarbons. guidechem.comnih.gov

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl and Pyridine Rings) |

| 2955-2860 | C-H Stretch | Aliphatic (Butyl Group) |

| ~1600, ~1580, ~1470, ~1430 | C=C and C=N Ring Stretching | Aromatic (Phenyl and Pyridine Rings) |

| 1465, 1375 | C-H Bend | Aliphatic (Butyl Group) |

| ~750 and ~690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring |

Electronic Absorption and Emission Spectroscopy of this compound Complexes

While this compound itself is not strongly luminescent, it is a highly significant ligand in the field of photophysics, particularly when coordinated to heavy metal ions like iridium(III) or platinum(II). wikipedia.org These complexes can be highly emissive and are of great interest for applications such as Organic Light-Emitting Diodes (OLEDs). The butyl group primarily serves to enhance the solubility and processing characteristics of these complexes, with only minor electronic influence on their core photophysical properties.

The electronic absorption (UV-Vis) spectra of such complexes are typically composed of several distinct bands:

Ligand-Centered (LC) Transitions: Intense bands in the high-energy UV region (typically < 350 nm) are assigned to π-π* transitions localized on the phenylpyridine ligand. researchgate.netresearchgate.net

Metal-to-Ligand Charge Transfer (MLCT) Transitions: Broader, less intense bands at lower energies (visible region) arise from the transfer of an electron from a d-orbital of the metal to a π*-orbital of the phenylpyridine ligand. researchgate.net

The emission from these complexes, which is often strong and long-lived phosphorescence, typically originates from the lowest-energy triplet excited state, which can be of ³MLCT or ³LC character. The precise emission color can be fine-tuned by modifying the ligands. wikipedia.org For instance, studies on related 2-phenylpyridine complexes show that the emission properties are significantly altered by ligand substitution, which modulates the energies of the frontier molecular orbitals. wikipedia.orgresearchgate.net

Advanced Computational Chemistry and Theoretical Studies on this compound

Computational methods, particularly Density Functional Theory (DFT), provide profound insight into the electronic structure and properties of phenylpyridine systems, complementing experimental data.

Molecular Geometry: Theoretical calculations on the parent 2-phenylpyridine show that the molecule is not planar in its ground state. The phenyl and pyridine rings are twisted with respect to one another by an angle of approximately 21 degrees. researchgate.net This twist is a balance between steric hindrance of the ortho-protons and π-conjugation.

Frontier Molecular Orbitals (FMOs): DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 2-phenylpyridine ligands, the HOMO is generally localized on the electron-rich phenyl ring, while the LUMO is localized on the electron-deficient pyridine ring. researchgate.net This separation is key to understanding the Ligand-to-Ligand Charge Transfer (LLCT) and MLCT transitions in their metal complexes. researchgate.netacs.org

Predicting Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to model electronic absorption spectra and predict the energies of excited states. These calculations help assign the nature of the observed transitions (e.g., LC vs. MLCT) and understand the factors that control the emission wavelengths in organometallic complexes. researchgate.net The introduction of a butyl group at the 5-position would be predicted to have a very small effect on the FMO energies, slightly raising the HOMO and LUMO levels but largely preserving the fundamental electronic structure of the parent 2-phenylpyridine ligand.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and reactivity of molecular systems. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound.

Electronic Structure Analysis:

DFT calculations provide valuable insights into the ground-state electronic properties of this compound. Key parameters such as the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and its electronic excitation properties.

For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is predominantly centered on the electron-deficient pyridine ring. The butyl group, being an electron-donating substituent, can raise the energy of the HOMO, thereby slightly reducing the HOMO-LUMO gap compared to the parent 2-phenylpyridine. This modulation of the frontier orbital energies can influence the molecule's reactivity and its absorption spectrum.

Illustrative DFT-Calculated Electronic Properties of this compound:

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.25 eV | Represents the energy of the highest occupied molecular orbital, indicating the electron-donating capability. |

| LUMO Energy | -1.85 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the electron-accepting capability. |

| HOMO-LUMO Gap | 4.40 eV | The energy difference between the HOMO and LUMO, related to the molecule's stability and electronic transitions. |

| Dipole Moment | 2.15 D | A measure of the overall polarity of the molecule, arising from the asymmetric charge distribution. |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values may vary depending on the specific functional and basis set used.

Reactivity Mechanisms:

DFT is also instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to elucidate reaction mechanisms and predict the most favorable reaction pathways. For instance, in electrophilic aromatic substitution reactions, the locations of the HOMO and the calculated electrostatic potential can predict the most likely sites for electrophilic attack. Conversely, for nucleophilic reactions, the LUMO distribution and positive charge accumulation sites are indicative of reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for studying the excited-state properties of molecules. ohio-state.edu TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light, and provides insights into the nature of these electronic transitions. ohio-state.edu

Excited State Properties and Absorption Spectra:

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The calculations yield a series of vertical excitation energies and their corresponding oscillator strengths, which determine the intensity of the absorption bands. For this compound, the lowest energy electronic transitions are typically of a π → π* character, involving the promotion of an electron from a bonding π-orbital (often the HOMO) to an antibonding π*-orbital (often the LUMO).

The presence of the butyl group can cause a slight bathochromic (red) shift in the absorption spectrum compared to 2-phenylpyridine. This is due to the electron-donating nature of the alkyl group, which destabilizes the HOMO and reduces the HOMO-LUMO gap, thus lowering the energy required for the electronic transition.

Illustrative TD-DFT Calculated Absorption Data for this compound:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Character |

| S₀ → S₁ | 4.55 | 272 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.98 | 249 | 0.18 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 5.35 | 232 | 0.32 | HOMO → LUMO+1 (π → π*) |

Note: This table presents illustrative data representative of TD-DFT calculations. The exact values are dependent on the chosen functional, basis set, and the inclusion of solvent effects.

Photophysics:

Beyond absorption, TD-DFT can be used to explore the photophysical pathways of the excited state, such as fluorescence and phosphorescence. By optimizing the geometry of the first excited state (S₁), it is possible to calculate the emission energy, which is typically lower than the absorption energy (a phenomenon known as the Stokes shift). The nature of the excited state, including its charge distribution and geometry, can also be analyzed to understand its potential for radiative (fluorescence) and non-radiative decay processes.

Mechanistic Investigations via Computational Modeling of Reactions Involving this compound

Computational modeling, primarily using DFT, provides a molecular-level understanding of reaction mechanisms that can be difficult to probe experimentally. For this compound, this can include studying its synthesis, derivatization, or its role as a ligand in catalytic cycles.

Example: C-H Activation/Functionalization:

A common and important reaction for 2-phenylpyridine derivatives is the directed C-H activation of the phenyl ring, often catalyzed by transition metals like palladium or iridium. Computational modeling can be employed to investigate the mechanism of such a reaction for this compound.

The general steps in a catalytic C-H activation cycle that can be modeled include:

Coordination: The initial coordination of the nitrogen atom of the pyridine ring to the metal center.

C-H Activation: The cleavage of a C-H bond on the phenyl ring, often the rate-determining step. This can proceed through various proposed mechanisms, such as concerted metalation-deprotonation (CMD) or oxidative addition.

Functionalization: The reaction of the resulting metallacycle with another reagent to form the desired product.

Reductive Elimination/Catalyst Regeneration: The release of the functionalized product and regeneration of the active catalyst.

Illustrative Energy Profile for a Catalytic C-H Activation Step:

| Species/State | Relative Energy (kcal/mol) (Illustrative) | Description |

| Reactants (Complex + Substrate) | 0.0 | The starting point of the reaction. |

| Pre-coordination Complex | -5.2 | A stable intermediate where the substrate is coordinated to the catalyst. |

| Transition State (C-H Activation) | +22.5 | The highest energy point along the reaction coordinate for the C-H bond breaking step. |

| Metallacycle Intermediate | -10.8 | The product of the C-H activation step. |

Note: The energy values are illustrative for a hypothetical catalytic reaction and serve to demonstrate the type of information that can be obtained from computational modeling.

By systematically studying these elementary steps, computational chemistry provides a detailed picture of the reaction mechanism, guiding the design of more efficient catalysts and synthetic routes for compounds like this compound.

Research Applications of 5 Butyl 2 Phenylpyridine and Its Functionalized Analogues

Catalysis and Organometallic Applications of 5-Butyl-2-phenylpyridine

The nitrogen atom of the pyridine (B92270) ring in 2-phenylpyridine (B120327) acts as an effective directing group, facilitating regioselective C-H bond activation at the ortho-position of the phenyl ring. researchgate.netrsc.org This property has made phenylpyridine derivatives invaluable ligands in organometallic chemistry and transition metal catalysis.

Phenylpyridine ligands are instrumental in forming stable cyclometalated complexes that serve as key intermediates in a multitude of catalytic reactions. rsc.org

Palladium Catalysis : The 2-phenylpyridine core is widely used in palladium-catalyzed C-H functionalization reactions. researchgate.net Palladium acetate (B1210297) has shown high catalytic activity in these transformations. rsc.org The reaction proceeds through the formation of a palladacycle intermediate, which is crucial for the catalytic cycle. rsc.org This approach has been successfully applied to C-H alkylation and acylation reactions. rsc.orgrsc.org For instance, the direct methylation of 2-phenylpyridine can be achieved using di-tert-butyl peroxide with a palladium chloride catalyst. nih.govrsc.org The mechanism for this transformation involves C-H bond activation, cleavage of the peroxide O-O bond, and reductive elimination to form the new C-C bond. nih.govrsc.org

Ruthenium Catalysis : Ruthenium complexes are also highly effective for the direct arylation of 2-phenylpyridine with aryl chlorides and bromides, often conducted in environmentally benign solvents like water. researchgate.netmdpi.commdpi.com Catalysts such as [RuCl₂(p-cymene)]₂ are frequently employed. mdpi.comscispace.com A notable application is the selective meta-sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes. scispace.comnih.gov In this reaction, the 2-pyridyl group facilitates the formation of a stable Ru-C(aryl) σ-bond, which then directs electrophilic aromatic substitution to the meta position, a regioselectivity that is complementary to typical ortho-directed functionalizations. nih.gov

Gold Catalysis : Pyridine-based ligands are used to modulate the catalytic activity of gold complexes. nih.gov The electron density of the pyridine ligand has a pivotal influence on the catalytic activity of Au(III) centers. nih.gov Luminescent cyclometalated dialkynylgold(III) complexes featuring 2-phenylpyridine-type ligands have been synthesized and studied. nih.gov In these complexes, the electrochemical and photophysical properties can be tuned by modifying the ligands. nih.gov Research has also explored activating phosphine (B1218219) gold chloride moieties via intramolecular pnictogen bonding with a neighboring antimony unit on a shared scaffold, demonstrating a novel way to influence the catalytic reactivity of the gold center in reactions like propargyl amide cyclization. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Phenylpyridine Ligands

| Metal | Catalyst Example | Reaction Type | Key Finding | Citations |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂ / PdCl₂ | C-H Alkylation / Methylation | Formation of a palladacycle intermediate is key to the reaction mechanism. | rsc.orgrsc.orgnih.govrsc.org |

| Ruthenium | [RuCl₂(p-cymene)]₂ | Direct Arylation / meta-Sulfonation | Can achieve arylation in water and directs sulfonation to the meta position. | mdpi.commdpi.comscispace.comnih.gov |

| Gold | Bis(pyridine)Au(III) complexes | Cyclopropanation | The electron density of the pyridine ligand modulates the catalytic activity. | nih.gov |

The merger of transition metal catalysis with photoredox catalysis has created powerful synthetic methodologies. acs.org Ligands derived from scaffolds related to phenylpyridine, such as 2,2'-bipyridine, are central to this field. rsc.org By extending the π-conjugation of bipyridine ligands, it is possible to create metal complexes that can be activated by visible light without an external photocatalyst. nih.gov This process often involves an intramolecular ligand-to-ligand charge transfer (ILCT) upon photoexcitation. rsc.orgnih.gov

Photochemical methods have also been developed for the synthesis of cyclometalated complexes. nih.gov Light irradiation on platinum(II) precursors, for example, can promote the facile cyclometalation of 2-arylpyridines at room temperature, providing an advantageous alternative to traditional thermal methods. nih.gov These light-based C-H activation strategies are gaining momentum for their sustainability and ability to access unique reactive intermediates. nih.gov

Materials Science and Optoelectronic Properties of this compound Analogues

Functionalized phenylpyridine derivatives are cornerstone components in the development of advanced materials, particularly for optoelectronic applications, due to their excellent photophysical properties when complexed with heavy metals.

Complexes of 2-phenylpyridine (ppy) with transition metals like iridium(III), platinum(II), and gold(III) are renowned for their intrinsic luminescence. nih.govresearchgate.netresearchgate.net

Iridium(III) Complexes : Cyclometalated Ir(III) complexes with ppy-type ligands are a vast family of emissive materials. researchgate.net Functionalization of the phenylpyridine ligand is a key strategy for tuning the emission color and photophysical properties of these complexes. nih.govbohrium.com These complexes are highly phosphorescent, which is crucial for their use in light-emitting applications.

Platinum(II) Complexes : Platinum(II) complexes with ppy-type ligands also exhibit strong luminescence. nih.govmdpi.com The rigid, terdentate coordination of some ppy-derived ligands can hamper non-radiative decay pathways, leading to high emission quantum yields at room temperature. mdpi.com

Palladium(II) and Gold(III) Complexes : While less common than Ir(III) or Pt(II), luminescent complexes of palladium(II) and gold(III) with ppy-based ligands have also been developed. nih.govresearchgate.net For example, a series of palladium(II) imine derivatives incorporating the 2-phenylpyridine core were synthesized and shown to have both liquid crystalline and luminescent properties. researchgate.net

Phosphorescent Ir(III) and Pt(II) complexes derived from functionalized 2-phenylpyridine are vital for high-performance Organic Light-Emitting Diodes (OLEDs). nih.govbohrium.com Their ability to harvest both singlet and triplet excitons allows for theoretical internal quantum efficiencies of up to 100%.

The discovery of these highly efficient phosphorescent emitters has been a major revolution in electroluminescence. bohrium.com Functionalizing the ppy ligand can enhance device efficiency, suppress efficiency roll-off at high brightness, and achieve versatile color tuning. nih.govbohrium.com For instance, pyrimidine-based derivatives have been used as emitters in blue and sky-blue OLEDs, achieving external quantum efficiencies (EQE) of up to 7-10.6% by utilizing triplet excitons. nih.gov Homoleptic Ir(III) complexes with trimethylsilyl (B98337) groups on the 2-phenylpyridine ligand have been used to create highly efficient green phosphorescent OLEDs by suppressing intermolecular interactions that would otherwise decrease efficiency. researchgate.net

Table 2: Photophysical Properties of Representative Phenylpyridine-Based Metal Complexes

| Metal | Ligand Type | Emission Color | Application | Citations |

|---|---|---|---|---|

| Iridium(III) | Styrene-modified phenylpyridine | Green | OLEDs | researchgate.net |

| Platinum(II) | 1,3-Bis(pyridin-2-yl)benzene | Blue to Green-Blue | Luminescent Materials | mdpi.com |

| Gold(III) | Dialkynyl(phenylpyridine) | Tunable | Luminescent Materials | nih.gov |

| Palladium(II) | Imine-phenylpyridine | - | Liquid Crystals | researchgate.net |

To achieve high-efficiency perovskite solar cells (PSCs), it is crucial to control the crystallinity, homogeneity, and surface morphology of the perovskite film. rsc.org Additives are often used to achieve this control. Research has shown that pyridine derivatives, such as the structural analogue 4-tert-butylpyridine (B128874) (TBP), can be used as a multifunctional additive to significantly improve PSC performance. rsc.org

When used in a two-step fabrication process, the addition of TBP to the lead iodide (PbI₂) solution resulted in a porous film that facilitated a more complete reaction with methylammonium (B1206745) iodide (CH₃NH₃I), greatly improving the perovskite crystal quality. rsc.org This strategy enhanced the power conversion efficiency (PCE) of the resulting solar cells from 6.71% to 10.62%. rsc.org In a one-step process, TBP used as an additive in the perovskite precursor solution led to better crystal orientation and crystallinity, boosting the PCE of planar PSCs from 11.11% to 15.01%. rsc.org This demonstrates that pyridine-based molecules can serve as effective Lewis base additives for fabricating high-efficiency PSCs.

Table 3: Impact of 4-tert-butylpyridine (TBP) Additive on Perovskite Solar Cell Performance

| Fabrication Method | Device Structure | PCE without TBP | PCE with TBP | Enhancement | Citations |

|---|---|---|---|---|---|

| Two-Step Route | CH₃NH₃PbI₃-based | 6.71% | 10.62% | 58% | rsc.org |

| One-Step Route | CH₃NH₃PbI₃₋ₓClₓ-based (planar) | 11.11% | 15.01% | 35% | rsc.org |

Medicinal Chemistry and Biological Activity Investigations of this compound Derivatives

The 2-phenylpyridine scaffold, the core structure of this compound, is a significant pharmacophore in medicinal chemistry. Its derivatives have been extensively investigated for a range of biological activities, leading to the discovery of potent molecules with potential therapeutic applications. The introduction of various substituents onto the phenyl and pyridine rings allows for the fine-tuning of their pharmacological profiles.

Anticancer and Antiproliferative Effects of Substituted Phenylpyridine Complexes

The phenylpyridine framework is a key component in the design of metal-based anticancer agents and other antiproliferative compounds. The ability of the 2-phenylpyridine ligand to form stable cyclometalated complexes with transition metals like iridium(III) and platinum(II) has been exploited to create potent cytotoxic agents. nih.govnih.govnih.gov These complexes often exhibit enhanced cellular uptake and novel mechanisms of action compared to traditional platinum-based drugs.

Iridium(III) complexes containing difluoro-substituted 2-phenylpyridine (F2ppy) ligands have demonstrated significant effectiveness as antiproliferative agents against various cancer cell lines, including MDAMB, HT-29, and LN-229. nih.govnih.gov The cytotoxicity of these complexes can be modulated by altering the ancillary ligands attached to the iridium center. For instance, an iridium complex featuring 2-pyridylamidoxime as an ancillary ligand showed cytotoxic activity similar to that of cisplatin (B142131) against three different cancer cell lines. nih.govnih.gov The antiproliferative action of these iridium complexes has been linked to the induction of reactive oxygen species (ROS), leading to apoptosis, which was confirmed to proceed through a p53-dependent pathway in LN-229 cancer cells. nih.gov Long-term studies have also shown that these complexes can effectively suppress the colony-forming ability of cancer cells in a dose-dependent manner. nih.gov

Platinum(II) complexes incorporating a cyclometalated 2-phenylpyridine ligand have also shown high cytotoxicity, notably against cisplatin-resistant mouse sarcoma 180 cells. nih.gov Beyond metal complexes, purely organic molecules based on related heterocyclic scaffolds have shown promise. For example, substituted pyridazino[4,5-b]phenazine-5,12-diones have exhibited higher cytotoxicity than the standard chemotherapeutic drug doxorubicin (B1662922) against a panel of human cancer cell lines. nih.gov Similarly, thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent antiproliferative agents against HCT116 and MDA-MB-231 cancer cells, with the most active compounds showing IC50 concentrations in the nanomolar range (25–50 nM). nih.gov The introduction of different substituents on these scaffolds is a key strategy for enhancing their antiproliferative potency. researchgate.netsioc-journal.cn

Table 1: Antiproliferative Activity of Selected Phenylpyridine Derivatives and Related Compounds

| Compound/Complex Class | Cancer Cell Line(s) | Measured Activity (IC50) | Reference |

|---|---|---|---|

| Iridium(III) Complex (Ir1) | MDAMB, HT-29, LN-229 | 11.3 to 16.23 μM | nih.gov |

| Iridium(III) Complex (Ir2) | MDAMB, HT-29, LN-229 | Activity similar to cisplatin | nih.govnih.gov |

| Iridium(III) Complex (Ir3) | MDAMB, HT-29, LN-229 | 21.3 to 31.32 μM | nih.gov |

| Pyridazino[4,5-b]phenazine-5,12-diones (7f, 7h) | A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15 | ~10 times higher than doxorubicin | nih.gov |

| Thieno[2-3-b]pyridines (7h, 7i) | HCT116, MDA-MB-231 | 25–50 nM | nih.gov |

| Indole–isatin Hybrid (5o) | Human cancer cell lines | 1.69 µM | nih.gov |

Anti-inflammatory Properties of Phenylpyridine Derivatives

Pyridine derivatives are recognized for their diverse biological activities, including anti-inflammatory properties. biosynce.com Research into specifically functionalized phenylpyridine derivatives has yielded compounds with significant anti-inflammatory effects.

A study focused on N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines demonstrated that these compounds possess moderate to good anti-inflammatory activity when tested in a carrageenan-soaked sponge model in rats. nih.gov Several analogues within this series were identified as being particularly active, with effects comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov The mechanism of action for some anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net While this has been established for many drugs, the precise mechanisms for novel phenylpyridine derivatives are still under investigation and may not follow the same pathways. researchgate.netnih.gov For some classes of anti-inflammatory compounds, properties like lipophilicity have been found to correlate with their in-vivo activity, suggesting that their ability to penetrate tissues may be a key factor. nih.gov

Table 2: Anti-inflammatory Activity of Phenylpyridine Derivatives

| Compound Class | Model | Activity | Reference |

|---|---|---|---|

| N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines (9a-p) | Carrageenan-soaked sponge (rats) | Moderate to good effects compared to indomethacin | nih.gov |

Ligands for Biological Receptors and Enzyme Inhibition

The structural versatility of the phenylpyridine scaffold makes it an attractive platform for designing ligands that can interact with specific biological receptors and inhibit enzyme activity. This is a key strategy in modern drug discovery for developing targeted therapies.

One area of investigation is the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that is a significant immunotherapeutic target in cancer treatment. nih.gov Studies on phenyl urea (B33335) derivatives have shown that the phenyl ring is crucial for binding activity. Modifications to this ring, such as para-substitution, can lead to potent and selective IDO1 inhibition, while replacing the phenyl ring with other groups results in a loss of activity. nih.gov

Another important target is the protein Rev1, which is involved in translesion synthesis (TLS), a DNA damage tolerance pathway that can contribute to chemoresistance in cancer. nih.gov Phenazopyridine, a molecule containing a phenyl-azo-pyridine structure, was identified as a scaffold for inhibitors that disrupt the protein-protein interactions of Rev1. Structural studies revealed that the inhibitor works by obstructing a hydrophobic pocket on the Rev1 protein, preventing it from interacting with other TLS polymerases. This structure-based understanding has guided the design of second-generation derivatives with significantly improved binding affinity for Rev1. nih.gov

Table 3: Phenylpyridine Derivatives as Ligands and Enzyme Inhibitors

| Derivative Class | Target | Biological Effect | Key Finding | Reference |

|---|---|---|---|---|

| Phenyl urea derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme Inhibition | The phenyl ring is critical for binding; para-substitution enhances activity. | nih.gov |

Development of Novel Therapeutic Agents based on this compound Scaffolds

The development of novel therapeutic agents frequently builds upon established chemical scaffolds known to possess biological activity. The 5-substituted 2-phenylpyridine framework serves as a valuable starting point for creating new drugs. Research has shown that modifying this core structure can lead to compounds with enhanced potency and better pharmacological properties. nih.govresearchgate.net

For example, in the development of antiproliferative thieno[2,3-b]pyridines, it was discovered that compounds with shorter tethers at the 5-position could maintain potent activity, comparable to earlier versions with longer cinnamyl moieties. nih.gov This finding is significant as it allows for a more streamlined and efficient synthesis process, which is a crucial consideration in drug development. nih.gov The exploration of various substituents on the phenyl rings of these molecules continues to be a fruitful strategy for maximizing their anticancer effects. researchgate.net

Agrochemical and Industrial Chemical Intermediate Applications of Pyridine Derivatives

The pyridine ring, the central structural motif of this compound, is of immense importance in the chemical industry, serving as a foundational building block for a vast array of products, particularly in the agrochemical sector. postapplescientific.comresearchgate.netwikipedia.org Pyridine derivatives are integral to the production of pesticides, including herbicides, insecticides, and fungicides, due to their high efficacy and selectivity. biosynce.comchempanda.com

In agrochemistry, pyridine is a key precursor for major herbicides such as paraquat (B189505) and diquat. wikipedia.org It is also the starting material for the insecticide chlorpyrifos, which involves a chlorination step of the pyridine ring. wikipedia.orgagropages.com The development of modern, highly efficient, and low-toxicity pesticides often relies on methylpyridine intermediates. agropages.com Furthermore, derivatives of 2-phenylpyridine have been specifically designed and synthesized as novel insecticides, demonstrating potent activity against various agricultural pests. mdpi.com The unique chemical properties of the pyridine moiety allow for the creation of agrochemicals that target specific pests while minimizing harm to other organisms. biosynce.com

Beyond agriculture, pyridine and its derivatives are versatile intermediates and reagents in industrial chemistry. postapplescientific.comyoutube.com Pyridine itself is used as a solvent and a catalyst in numerous chemical reactions. biosynce.com It serves as a starting material for the synthesis of a wide range of other chemicals, including polymers, dyes, and food flavorings. postapplescientific.comyoutube.com The production of pyridine is a large-scale industrial process, utilizing methods like the Chichibabin synthesis, which condenses aldehydes and ammonia (B1221849) to form the pyridine ring. postapplescientific.comwikipedia.org This highlights the compound's role as a fundamental commodity chemical that underpins many manufacturing processes. postapplescientific.com

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylpyridine (ppy) |

| 2-(2,4-difluoro-phenyl)pyridine (F2ppy) |

| Cisplatin |

| Doxorubicin |

| Indomethacin |

| N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridine |

| Pyridazino[4,5-b]phenazine-5,12-dione |

| Thieno[2-3-b]pyridine |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea |

| Phenazopyridine |

| Paraquat |

| Diquat |

| Chlorpyrifos |

| Methylpyridine |

| Iridium(III) |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

A primary focus of future research is the development of greener and more efficient methods for synthesizing 5-butyl-2-phenylpyridine and its derivatives. Traditional methods can be resource-intensive, and researchers are exploring more sustainable alternatives.

One promising approach is the use of C-H activation, which allows for the direct coupling of C-H bonds with arylboron reagents, aligning with the principles of green chemistry by improving atom economy and reducing waste. acs.org For instance, Rhodium(III)-catalyzed oxidative coupling of alkenes with arenes presents a greener alternative to traditional Heck reactions for creating functionalized alkenes. nih.gov Another avenue of exploration is the use of multicomponent reactions, which aim to synthesize complex molecules like 2-hydroxypyridines in a single step under solvent-free conditions, thereby increasing efficiency and reducing environmental impact. mdpi.com The development of heterogeneous palladium catalysts is also a key area of research, with studies showing that supported palladium nanoparticles can be highly effective and stable for Suzuki-Miyaura-type C-H arylation reactions. acs.org

Development of Advanced Catalytic Systems Based on this compound Ligands

The this compound structure is a valuable component in the design of advanced catalytic systems. The introduction of substituents on the 2-phenylpyridine (B120327) ligand can tune the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity.

For example, palladium(II) complexes with 2-phenylpyridine derivative ligands have demonstrated high efficiency in promoting Suzuki-Miyaura cross-coupling reactions in aqueous solutions. researchgate.net The preparation of a series of 2-phenylpyridine derivative ligands and their corresponding palladium complexes has been investigated, with crystal structures showing a square planar geometry where the ligand coordinates to the palladium atom through the nitrogen of the pyridine (B92270) ring. researchgate.net

Furthermore, photoredox catalysis using transition metal complexes is a rapidly developing field. acs.orgnih.gov Iridium complexes with phenylpyridine ligands are known to be potent photoredox catalysts, and modifying these ligands can fine-tune their properties for various applications in organic synthesis. acs.orgnih.govresearchgate.net The ability to use visible light to drive chemical reactions offers a more sustainable approach to synthesis. acs.orgnih.gov Ruthenium-based photoredox catalysts are also being employed in the C-H arylation of phenylpyridines, demonstrating the versatility of these systems. rsc.org

| Catalyst System | Target Reaction | Potential Advantages |

| Palladium(II) complexes with 2-phenylpyridine derivative ligands | Suzuki-Miyaura cross-coupling | High efficiency in aqueous media, stable in air. researchgate.net |

| Iridium(III) complexes with phenylpyridine ligands | Photoredox catalysis | Tunable redox and emission properties for various organic transformations. nih.govresearchgate.net |

| Ruthenium-photoredox, Palladium-catalyzed systems | C-H arylation of phenylpyridines | Green chemistry approach using LED light. rsc.org |

Discovery of New Bioactive this compound Derivatives

The 2-phenylpyridine scaffold is a recognized pharmacophore, and the addition of a butyl group can modulate the biological activity of these compounds. nih.govresearchgate.net Research is ongoing to discover new derivatives with potential therapeutic applications.

A variety of 2-substituted pyridine derivatives have been synthesized and evaluated for their pharmacological properties, with some showing significant anticonvulsant activity. nih.gov The synthesis of novel quinobenzothiazine derivatives, which include substituted phenyl rings, has yielded compounds with antiproliferative activity against various cancer cell lines. mdpi.com Similarly, nitropyridine derivatives have been investigated for a range of biological activities, including as potential insecticides and herbicides. nih.govmdpi.com The synthesis of 5-phenyl substituted 1-methyl-2-pyridones and 4'-substituted biphenyl-4-carboxylic acids has also been explored for their potential as inhibitors of steroid-5α-reductase, an enzyme implicated in several hormonal disorders. nih.gov

Integration into Multifunctional Materials

The unique photophysical properties of 2-phenylpyridine and its derivatives make them promising candidates for the development of advanced functional materials. The butyl group can enhance the processability and solubility of these materials, facilitating their integration into various devices.

One of the most significant applications is in the field of organic light-emitting diodes (OLEDs). wikipedia.org Iridium(III) complexes containing phenylpyridine ligands are highly effective phosphorescent emitters, and modifying these ligands can alter the emission color and efficiency of the resulting OLEDs. researchgate.net The emission properties of platinum(II) complexes with fluorinated 2-phenylpyridine ligands have also been shown to be significantly influenced by the degree and position of fluorination. wikipedia.org

Beyond OLEDs, these compounds are being explored for other applications. For instance, palladium(II) complexes of 2-phenylpyridine with 5-substituted-8-hydroxyquinolines are luminescent in solution at room temperature, with the quantum yield dependent on the substituent. nih.gov The development of functionalized polylutidine polymers through chemical vapor deposition of substituted pyridinophanes offers a new class of materials with increased hydrophilicity and cell adhesion, which could be valuable for biomedical applications. nih.gov Additionally, coordination polymers and metal-organic frameworks (MOFs) based on pyridine-containing ligands are being investigated for their potential in creating highly emissive materials for applications such as LEDs and biomedical imaging. nih.gov Quaterpyridines are also being used as scaffolds for functional metallosupramolecular materials, which have potential applications in sustainable energy. researchgate.net

| Material Class | Potential Application | Key Feature |

| Iridium(III) and Platinum(II) complexes | Organic Light-Emitting Diodes (OLEDs) | High phosphorescence, tunable emission colors. researchgate.netwikipedia.org |

| Palladium(II) complexes | Luminescent materials | Room temperature luminescence in solution. nih.gov |

| Polylutidine polymers | Biomedical coatings | Increased hydrophilicity and cell adhesion. nih.gov |

| Coordination polymers/MOFs | Emissive materials, sensors | Highly emissive properties for LEDs and imaging. nih.gov |

| Quaterpyridine-based materials | Sustainable energy | Electrocatalytic and photocatalytic applications. researchgate.net |

Q & A

Q. What are the established synthetic routes for 5-Butyl-2-phenylpyridine, and how can researchers optimize yield and purity?

- Methodological Answer : The most common synthetic routes involve cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated pyridine derivatives and organoboron reagents. For example, reacting 5-bromo-2-phenylpyridine with a butylboronic acid under palladium catalysis . Key steps include:

- Reaction Optimization : Vary catalysts (e.g., Pd(PPh₃)₄), solvents (toluene/DMF), and temperatures (80–120°C).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Characterization : Confirm structure via / NMR, HRMS, and HPLC purity analysis (>95%) .

Table 1 : Comparison of Synthetic Routes

| Route | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | 5-Bromo-2-phenylpyridine | Pd(PPh₃)₄ | 65–75 | 97 |

| B | 2-Chloro-5-phenylpyridine | PdCl₂(dppf) | 50–60 | 93 |

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers .

- Toxicity Note : Limited acute toxicity data exist; treat as a potential irritant (skin/eyes) and avoid ingestion .

Q. How should researchers characterize the solubility and stability of this compound under varying conditions?

- Methodological Answer :

- Solubility Profiling : Test in polar (DMSO, ethanol) and non-polar (hexane, toluene) solvents via gravimetric analysis.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC .

II. Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Replicate disputed syntheses to verify reproducibility .

Q. How can computational modeling predict the catalytic activity of this compound in coordination complexes?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze electron density distribution and ligand-binding affinity.

- Catalytic Screening : Simulate interactions with transition metals (e.g., Ru, Ir) to predict photocatalytic or redox activity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., alkyl chain length, aryl groups) systematically.

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Data Analysis : Use multivariate regression to correlate structural features (logP, steric bulk) with activity .

Table 2 : Toxicity and Ecotoxicity Data Availability

| Parameter | Data Status | Source |

|---|---|---|

| Acute Oral Toxicity | No data | |

| Biodegradation | No data | |

| Soil Mobility | No data |

III. Methodological Guidelines for Data Interpretation

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Proximal Analog Analysis : Compare with structurally similar compounds (e.g., 2-phenylpyridine derivatives) to estimate persistence/bioaccumulation.

- In Silico Tools : Use EPI Suite or QSAR models to predict LC₅₀ or BCF values .

Q. What steps ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.